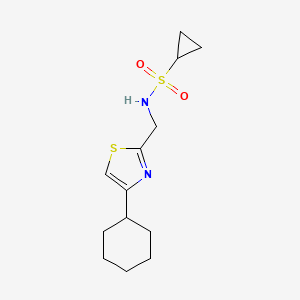

N-((4-cyclohexylthiazol-2-yl)methyl)cyclopropanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4-cyclohexylthiazol-2-yl)methyl)cyclopropanesulfonamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of the protein kinase CHK1, which is involved in the regulation of the cell cycle and DNA damage response.

科学的研究の応用

Lewis Acid Catalyzed Annulations

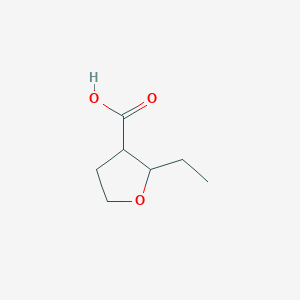

One application involves the use of donor-acceptor cyclopropanes in Lewis acid-catalyzed (3 + 2)-annulations with ynamides, leading to the formation of cyclopentene sulfonamides. This process, catalyzed by Sc(OTf)3, yields products in good to excellent yield, with deprotection and hydrolysis delivering 2,3-substituted cyclopentanones. This method demonstrates the utility of cyclopropanesulfonamide derivatives in synthesizing complex cyclic structures with high diastereoselectivity (Mackay et al., 2014).

Catalytic Asymmetric Alkylzinc Additions

Another significant application is in the realm of catalytic asymmetric synthesis, where ligands derived from cyclopropanesulfonamide structures have been employed. Specifically, N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide is highlighted for its suitability in the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess. This underscores the compound's role in facilitating enantioselective reactions, a cornerstone of modern synthetic organic chemistry (Wipf & Wang, 2002).

Bioconversion and Metabolite Characterization

Additionally, the compound has applications in drug metabolism studies, as seen in the preparation of mammalian metabolites of biaryl-bis-sulfonamides. Utilizing microbial-based biocatalytic systems, like Actinoplanes missouriensis, researchers can produce and isolate significant amounts of drug metabolites. This process not only aids in the structural characterization of these metabolites by nuclear magnetic resonance spectroscopy but also supports their use as analytical standards in clinical investigations, illustrating the compound's utility in pharmacokinetics and drug development processes (Zmijewski et al., 2006).

Asymmetric Synthesis and Cyclopropanation

The research also delves into the asymmetric cyclopropanation reactions catalyzed by rhodium(II) and N-(arylsulfonyl)prolinate complexes, showcasing the synthesis of functionalized cyclopropanes. This process is highly diastereoselective and enantioselective, underlining the potential of cyclopropanesulfonamide derivatives in constructing stereochemically complex molecules. Such methodologies are invaluable in synthesizing bioactive compounds and pharmaceuticals (Davies et al., 1996).

作用機序

Target of Action

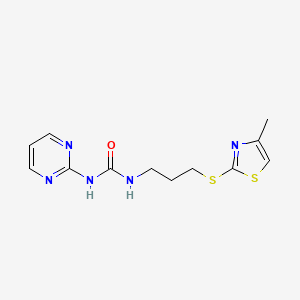

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they can block the biosynthesis of certain bacterial lipids . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

特性

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S2/c16-19(17,11-6-7-11)14-8-13-15-12(9-18-13)10-4-2-1-3-5-10/h9-11,14H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJYTKMOZRVFOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-cyclohexylthiazol-2-yl)methyl)cyclopropanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate](/img/structure/B2473313.png)

![3-butyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2473319.png)

![N-(3,4-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473321.png)

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]acetamide;hydrochloride](/img/structure/B2473327.png)